molecular formula C15H19N3 B8627040 1-(8-AZABICYCLO[3.2.1]OCT-3-YL)-2-METHYL-1H-BENZIMIDAZOLE

1-(8-AZABICYCLO[3.2.1]OCT-3-YL)-2-METHYL-1H-BENZIMIDAZOLE

Cat. No.: B8627040
M. Wt: 241.33 g/mol
InChI Key: BJGOIXDGNKKASK-FUNVUKJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(8-AZABICYCLO[3.2.1]OCT-3-YL)-2-METHYL-1H-BENZIMIDAZOLE is a complex organic compound that features a unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its significant biological activities. The 8-azabicyclo[3.2.1]octane scaffold is central to many compounds with pharmacological importance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-AZABICYCLO[3.2.1]OCT-3-YL)-2-METHYL-1H-BENZIMIDAZOLE typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(8-AZABICYCLO[3.2.1]OCT-3-YL)-2-METHYL-1H-BENZIMIDAZOLE undergoes several types of chemical reactions, including:

    Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine.

Mechanism of Action

The mechanism of action of 1-(8-AZABICYCLO[3.2.1]OCT-3-YL)-2-METHYL-1H-BENZIMIDAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity . This interaction can affect various biochemical pathways, leading to its observed biological effects .

Properties

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

1-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]-2-methylbenzimidazole

InChI

InChI=1S/C15H19N3/c1-10-16-14-4-2-3-5-15(14)18(10)13-8-11-6-7-12(9-13)17-11/h2-5,11-13,17H,6-9H2,1H3/t11-,12+,13?

InChI Key

BJGOIXDGNKKASK-FUNVUKJBSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2N1C3C[C@H]4CC[C@@H](C3)N4

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CC4CCC(C3)N4

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.2 g (6.65 mmol) 1-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)-2-methyl-1H-benzimidazole was dissolved in 150 ml ethanol and 2.09 g (33.23 mmol) ammonium formate and 0.4 g palladium hydroxide (20% on carbon) were added. The mixture was refluxed for 2.5 hrs. The mixture was cooled to ambient temperature and filtered through celite. The solvent was removed under reduced pressure and the crude product was purified by column chromatography CH2Cl:CH3OH:NH4OH (95:5:0.5) to afford 1.06 g of the desired product as a solid.
Name
1-(8-benzyl-8-azabicyclo[3.2.1]oct-3-yl)-2-methyl-1H-benzimidazole
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Two

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